cis-3-Hydroxy-4-methylpiperidine hydrochloride
Description
cis-3-Hydroxy-4-methylpiperidine hydrochloride (CAS: 955028-77-0, MFCD23105974) is a piperidine derivative featuring a hydroxyl group at the 3-position and a methyl group at the 4-position in the cis configuration. It is a chiral compound with applications in pharmaceutical synthesis and chemical research. The hydrochloride salt enhances its stability and solubility, making it suitable for laboratory use. Available at ≥95% purity, it is stored at 2–8°C to maintain integrity .
Properties
IUPAC Name |
(3S,4S)-4-methylpiperidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-3-7-4-6(5)8;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSCYLJBBWUCBZ-RIHPBJNCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCNC[C@H]1O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
955028-77-0 | |
| Details | Compound: 3-Piperidinol, 4-methyl-, hydrochloride (1:1), (3R,4R)-rel-(+)- | |
| Record name | 3-Piperidinol, 4-methyl-, hydrochloride (1:1), (3R,4R)-rel-(+)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955028-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1103501-91-2 | |
| Record name | 3-Piperidinol, 4-methyl-, hydrochloride (1:1), (3S,4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1103501-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Hydroxy-4-methylpiperidine hydrochloride typically involves the hydrogenation of 3-hydroxy-4-methylpyridine. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and conversion rates. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: cis-3-Hydroxy-4-methylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-oxo-4-methylpiperidine.
Reduction: Formation of 4-methylpiperidine.
Substitution: Formation of 3-chloro-4-methylpiperidine or 3-amino-4-methylpiperidine.
Scientific Research Applications
cis-3-Hydroxy-4-methylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Mechanism of Action
The mechanism of action of cis-3-Hydroxy-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical and physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Structural and Functional Group Variations
The following table highlights key structural and functional differences between cis-3-Hydroxy-4-methylpiperidine hydrochloride and related compounds:
| Compound Name | CAS No. | Molecular Formula | Key Substituents | Purity | Storage Conditions |
|---|---|---|---|---|---|
| This compound | 955028-77-0 | C₆H₁₄ClNO* | -OH (C3), -CH₃ (C4) | ≥95% | 2–8°C |
| Methyl cis-3-methylpiperidine-4-carboxylate hydrochloride | 133567-10-9 | C₈H₁₆ClNO₂ | -COOCH₃ (C4), -CH₃ (C3) | ≥97% | 2–8°C (wet ice) |
| Cis-4-Methyl-3-(trifluoromethyl)piperidin-3-ol hydrochloride | 1951444-38-4 | C₇H₁₃ClF₃NO | -CF₃ (C3), -CH₃ (C4) | N/A | N/A |
| Cis-3,4-dimethylpiperidin-3-ol hydrochloride | 1951439-19-2 | C₇H₁₆ClNO | -CH₃ (C3, C4) | ≥95% | N/A |
*Note: The molecular formula for this compound is inferred from its base structure (C₆H₁₃NO) + HCl .
Key Observations:
- Functional Group Impact: The hydroxyl group in the target compound distinguishes it from analogs like methyl cis-3-methylpiperidine-4-carboxylate hydrochloride, which contains an ester group.
- Steric Effects : Cis-3,4-dimethylpiperidin-3-ol hydrochloride lacks a hydroxyl group but has two methyl groups, increasing steric hindrance and reducing hydrogen-bonding capacity .
Acute Toxicity:
- This compound: No explicit toxicity data in provided evidence, but piperidine derivatives generally exhibit moderate acute toxicity (oral LD₅₀ ~300–500 mg/kg in rodents) .
- 4-(Diphenylmethoxy)piperidine hydrochloride (CAS: 65214-86-0): Labeled as harmful (GHS "Warning") with delayed effects upon exposure. Acute toxicity data are unspecified .
Environmental Impact:
Regulatory and Handling Considerations
- Storage : The target compound and methyl cis-3-methylpiperidine-4-carboxylate hydrochloride require refrigeration (2–8°C) to prevent degradation .
- Regulatory Compliance : Piperidine derivatives often fall under general chemical safety regulations (e.g., OSHA Hazard Communication Standard). Specific analogs like 4-(Diphenylmethoxy)piperidine hydrochloride are regulated under frameworks such as the U.S. EPA’s Toxic Substances Control Act (TSCA) .
Research and Application Context
- Pharmaceutical Relevance : The hydroxyl group in This compound makes it a candidate for synthesizing chiral ligands or bioactive molecules. In contrast, trifluoromethyl-containing analogs (e.g., CAS 1951444-38-4) may target central nervous system disorders due to enhanced blood-brain barrier penetration .
- Synthetic Utility : Esterified derivatives (e.g., methyl carboxylates) are intermediates in prodrug design, leveraging hydrolytic stability for controlled release .
Biological Activity
Cis-3-Hydroxy-4-methylpiperidine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in scientific research, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
This compound possesses a piperidine ring with a hydroxyl group at the 3-position and a methyl group at the 4-position. This structural configuration is crucial for its biological activity, influencing its interaction with various biochemical targets.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's stereochemistry plays a vital role in determining its binding affinity and activity. It may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target molecule.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antagonistic Activity : Similar compounds have shown antagonist activity at opioid receptors, which suggests that this compound might exhibit similar properties .
- Enzyme Interaction : The compound is used in studies to understand enzyme mechanisms, acting as a ligand in biochemical assays. Its interaction with specific enzymes can lead to various physiological effects.
Applications in Research
This compound serves multiple roles in scientific research:
- Pharmaceutical Development : It is utilized as an intermediate in synthesizing drugs targeting neurological disorders and other therapeutic areas.
- Chemical Synthesis : The compound acts as a building block for creating complex organic molecules and chiral intermediates.
- Biochemical Studies : It is employed in studies investigating the mechanisms of action of various enzymes and receptors.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Study 1: Opioid Receptor Interaction
A study on N-substituted piperidines revealed that modifications to the piperidine structure could significantly affect binding affinity to opioid receptors, suggesting that similar modifications to this compound could yield compounds with enhanced receptor interaction profiles .
Study 2: Enzyme Inhibition
Research has demonstrated that compounds with similar structures can inhibit specific enzymes involved in signaling pathways. This highlights the potential for this compound to affect metabolic processes through enzyme modulation.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
